molecular formula C18H18N2O3S2 B5453204 3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID

3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID

Cat. No.: B5453204
M. Wt: 374.5 g/mol
InChI Key: BBNSCFVDGDDQRS-ZXHDCMKESA-N
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Description

This compound features a benzothiazole core substituted with a phenylimino-ethylidene group and a propane-1-sulfonic acid chain. The sulfonic acid group enhances water solubility, while the aromatic and conjugated imino system may confer unique electronic properties, making it relevant in materials science or biochemical applications. Its structural complexity distinguishes it from simpler sulfonated derivatives.

Properties

IUPAC Name

3-[(2E)-2-(2-phenyliminoethylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-25(22,23)14-6-13-20-16-9-4-5-10-17(16)24-18(20)11-12-19-15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,21,22,23)/b18-11+,19-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNSCFVDGDDQRS-ZXHDCMKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C/C=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Sulfonated Lignin Derivatives (SGBG and SVBG)
  • Structure : SGBG and SVBG contain methoxyphenyl and dimethoxyphenyl groups attached to a propane-sulfonic acid backbone .
  • Comparison: Unlike the target compound, these lack a benzothiazole ring and instead mimic lignosulfonate fragments. Their methoxy groups enhance lignin-like reactivity, whereas the phenylimino group in the target compound may enable π-conjugation for optical or catalytic applications.
(b) 3-(2-Benzothiazolylthio)-1-propanesulfonic Acid
  • Structure : Features a benzothiazole-thioether linkage to the sulfonic acid chain .
  • Comparison: The thioether group (vs. phenylimino-ethylidene) alters electronic properties. This compound is used in enzyme studies (e.g., triosephosphate isomerase), suggesting the target compound’s imino group might modulate biochemical interactions differently.
(c) Perfluorinated Sulfonic Acids (e.g., [72785-08-1])
  • Structure: Fluorinated alkyl chains and dimethylamino groups attached to propane-sulfonic acid .
  • Comparison : Fluorination increases thermal/chemical stability but reduces biodegradability. The target compound’s lack of fluorine may limit stability in harsh conditions but improve environmental compatibility.
(d) Methoxy-Substituted Benzothiazole Sulfonate (C34H45N3O7S5)
  • Structure : Includes methoxy and sulfopropyl groups on the benzothiazole core, with a molecular weight of 768.074 .
  • Comparison: The methoxy group is electron-donating (vs. Higher molecular weight may reduce solubility compared to the target compound.
(e) 3-[(2-Aminoethyl)amino]propane-1-sulfonic Acid
  • Structure: Aminoethylamino substituent instead of benzothiazole .
  • Comparison: The amino groups increase basicity and pH-dependent solubility, whereas the target compound’s aromatic system may favor hydrophobic interactions.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Applications
Target Compound Benzothiazole, phenylimino-ethylidene ~450 (estimated) Materials science, biochemistry
SGBG/SVBG Methoxyphenyl, propane-sulfonic acid ~350–400 Lignin reactivity studies
3-(2-Benzothiazolylthio)-1-propanesulfonic acid Benzothiazole-thioether ~285 Enzyme inhibition studies
[72785-08-1] Perfluorinated alkyl, dimethylamino ~800 Surfactants, industrial coatings
C34H45N3O7S5 Methoxy, sulfopropyl 768.074 Specialty chemicals, early research
3-[(2-Aminoethyl)amino]propane-1-sulfonic acid Aminoethylamino ~200 Buffer systems, biochemical assays

Key Research Findings

Electronic Effects: The phenylimino-ethylidene group in the target compound likely introduces conjugation across the benzothiazole ring, enhancing UV absorption or redox activity compared to SGBG/SVBG’s methoxy groups .

Biochemical Interactions: The benzothiazole-thioether in ’s compound interacts with enzymes via sulfur coordination, whereas the target’s imino group may engage in hydrogen bonding or π-stacking .

Solubility Trends: Sulfonic acid groups universally improve water solubility. However, the target compound’s aromaticity may reduce solubility in polar solvents compared to amino-substituted derivatives .

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